3-(4-chlorophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative featuring a 4-chlorophenyl group at position 3 and a (4-methylbenzyl)thio substituent at position 2. The 6,7-dihydro component indicates partial saturation of the thieno ring, distinguishing it from fully aromatic analogs.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2OS2/c1-13-2-4-14(5-3-13)12-26-20-22-17-10-11-25-18(17)19(24)23(20)16-8-6-15(21)7-9-16/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNCAMFBNSTPNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thieno[3,2-d]pyrimidine core followed by the introduction of the chlorophenyl and methylbenzyl thio groups. The structural integrity is confirmed through various spectroscopic methods such as NMR and mass spectrometry.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C17H18ClN3OS |
| Molecular Weight | 347.86 g/mol |
| Melting Point | 128-130 °C |
| Solubility | Soluble in DMSO and methanol |
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives have shown potent activity against various bacterial strains, indicating a potential role in treating infections caused by resistant bacteria.
Enzyme Inhibition
One of the most notable biological activities of this compound is its inhibitory effect on acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. In vitro studies have demonstrated that certain derivatives possess IC50 values in the nanomolar range, suggesting high potency compared to standard drugs like donepezil .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (nM) |
|---|---|---|
| 3-(4-chlorophenyl)-... | AChE | 0.11 |
| Similar Derivative A | AChE | 0.29 |
| Similar Derivative B | BuChE | 1.18 |
Cytotoxicity and Anticancer Activity
Studies have also explored the cytotoxic effects of this compound on various cancer cell lines. The thieno[3,2-d]pyrimidine scaffold has been associated with promising anticancer activity due to its ability to induce apoptosis in tumor cells.
Case Study: Anticancer Activity
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent. The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to apoptosis.
The biological activity of This compound can be attributed to several mechanisms:
- Acetylcholinesterase Inhibition : By inhibiting AChE, it increases acetylcholine levels in synaptic clefts, which may enhance cholinergic transmission.
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis or function, leading to cell lysis.
- Induction of Apoptosis : Through ROS generation and mitochondrial pathway activation, it triggers programmed cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the thieno[3,2-d]pyrimidin-4(3H)-one core or related pharmacophores, enabling comparative analysis of substituent effects on physicochemical and biological properties:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Physicochemical Properties :
- Hydroxyl groups (e.g., 3b in ) increase polarity and melting points (303–304°C) compared to methoxy or methylbenzyl analogs (e.g., 148–150°C for 3a ). The target compound’s (4-methylbenzyl)thio and 4-chlorophenyl groups likely confer moderate lipophilicity, suggesting enhanced membrane permeability over hydroxylated derivatives.
- Methylation (e.g., 3a vs. 12 in ) reduces melting points (241–243°C → 148–150°C), highlighting how alkylation decreases crystallinity .
Synthetic Accessibility: Yields for thieno-pyrimidinone derivatives range from 48% to 61% (), influenced by steric hindrance and reaction conditions.
Biological Implications: Dihydropyrimidine-2-thiones () exhibit antibacterial and antitumor activities, attributed to the thione moiety and aryl substituents . The 2-((4-methylbenzyl)thio) group in the target compound may enhance selectivity for sulfur-binding enzymes (e.g., kinases or proteases) compared to simpler thioethers .
Research Findings and Limitations
- Structural Characterization : The target compound’s NMR and LC-MS data are inferred from analogs (e.g., ), with 13C-NMR signals for carbonyl carbons typically appearing near δ 160–165 ppm .
- Gaps in Data : Melting points and biological activity data for the target compound are absent in the provided evidence. Future studies should prioritize crystallography (as in ) and in vitro assays to validate hypothesized activities.
- Comparative Pharmacological Potential: ’s dihydropyrimidine-2-thione demonstrates that 4-chlorophenyl groups synergize with heterocyclic cores to yield bioactive molecules. The target compound’s thieno-pyrimidinone scaffold may offer improved metabolic stability over dihydropyrimidines due to aromatic conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
